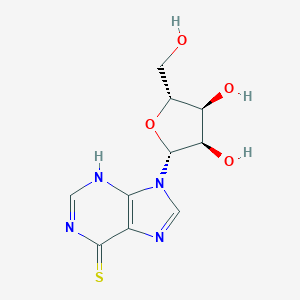

6-mercaptopurine riboside

描述

Thioinosine, also known as thioinosinic acid or thioinosine monophosphate, is a sulfur-containing purine nucleotide analog. It is an intermediate metabolite of azathioprine, an immunosuppressive drug. Thioinosine is known for its role in various biochemical processes and its potential therapeutic applications .

准备方法

Synthetic Routes and Reaction Conditions: Thioinosine can be synthesized through several methods. One common approach involves the modification of inosine. The synthesis typically includes steps such as oxidation, reduction, and substitution reactions. For example, 2’-deoxy-3’-thioinosine can be prepared from commercially available 2’-deoxyinosine through a series of reactions involving configuration inversions and one-pot oxidation/reduction reactions .

Industrial Production Methods: Industrial production of thioinosine involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as ion-exchange liquid chromatography and tandem mass spectrometry for the determination of thiopurine metabolites .

化学反应分析

Electrochemical Oxidation

6-Mercaptopurine riboside undergoes electrochemical oxidation in aqueous solutions [1, 4]. Studies using pyrolytic graphite electrodes in a pH range of 2.2–9.5 show that 6-MPR oxidation occurs at a single, well-defined oxidation peak [1, 4].

Reaction Mechanism:

- 6-MPR loses a proton and an electron, forming a free radical.

- The free radical rapidly dimerizes into a corresponding disulfide .

The disulfide formed is unstable and decays in a pseudo-first-order reaction . The ultimate products of oxidation in controlled potential electrolysis are 6-sulfopurin-9-yl riboside and 6-sulfenopurin-9-yl riboside [1, 4]. A small amount of the starting material is also detected [1, 4].

In Vitro Metabolism

In vitro studies have investigated the metabolism of 6-mercaptopurine (6-MP) to 6-thiouric acid (6TUA) in pooled human liver cytosol .

Reaction with Metals

6-Mercaptopurine-9-D-riboside reacts with and . Ruthenium(II) mercaptopurine riboside complexes have been synthesized and studied using NMR [15, 16].

Conversion to Nucleotides

In cells, 6-mercaptopurine is converted to ribonucleotides, which act as fraudulent nucleotides, producing cytotoxic effects through various mechanisms . The most accepted metabolic pathway involves the formation of nucleosides and nucleotides . Mercaptopurines inhibit purine synthesis and can be incorporated into DNA .

6-Mercaptopurine competes with hypoxanthine and guanine for hypoxanthine-guanine phosphoribosyltransferase (HGPRTase), converting it to thioinosinic acid (TIMP) . TIMP inhibits reactions involving inosinic acid (IMP), such as converting IMP to xanthylic acid (XMP) and IMP to adenylic acid (AMP) . Methylation of TIMP forms 6-methylthioinosinate (MTIMP), which inhibits glutamine-5-phosphoribosylpyrophosphate amidotransferase .

Some mercaptopurine converts to nucleotide derivatives of 6-thioguanine (6-TG) via inosinate (IMP) dehydrogenase and xanthylate (XMP) aminase, which convert TIMP to thioguanylic acid (TGMP) .

科学研究应用

Pharmacological Mechanism

The mechanism of action for 6-MPR involves its conversion to active metabolites that interfere with nucleic acid synthesis. It competes with endogenous purines for the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT), leading to the production of thiopurine nucleotides, which disrupt DNA and RNA synthesis. This results in decreased cell proliferation, making it effective against rapidly dividing cells such as cancerous cells .

Oncology

- Acute Lymphoblastic Leukemia (ALL) : 6-MPR is primarily used in combination therapies for ALL, both in induction and maintenance phases.

- Other Cancers : It has shown efficacy in treating non-Hodgkin lymphoma and lymphoblastic lymphoma .

Autoimmune Disorders

- Crohn's Disease : Used as a steroid-sparing agent or after surgical resection.

- Ulcerative Colitis : Effective in induction and maintenance therapy.

- Rheumatoid Arthritis : Acts as an immunosuppressant to manage symptoms.

- Systemic Lupus Erythematosus (SLE) : Utilized for its immunomodulatory effects .

Transplantation

Virology

- Recent studies indicate that 6-MPR can inhibit the replication of certain viruses, including West Nile virus and human cytomegalovirus, showcasing its potential as an antiviral agent .

Table 1: Summary of Clinical Applications

| Application Area | Specific Use | Evidence Level |

|---|---|---|

| Oncology | Treatment of ALL, non-Hodgkin lymphoma | High |

| Autoimmune Disorders | Crohn's disease, ulcerative colitis | Moderate |

| Transplantation | Graft rejection prevention | High |

| Virology | Inhibition of viral replication | Emerging |

Case Study Highlights

-

Crohn’s Disease Management :

A prospective study evaluated the efficacy of 6-MPR in patients intolerant to azathioprine. Results indicated significant improvement in disease activity scores and reduced corticosteroid dependence . -

Viral Inhibition :

Research demonstrated that 6-MPR effectively inhibited West Nile virus replication in vitro, suggesting a novel application in viral infections . -

Combination Therapy in ALL :

A clinical trial assessing the combination of 6-MPR with other chemotherapeutics showed improved remission rates and overall survival in pediatric patients with ALL compared to historical controls .

作用机制

Thioinosine exerts its effects through several molecular mechanisms:

Enzymatic Conversion: Thioinosine is converted to thioinosine monophosphate and thioguanosine monophosphate by hypoxanthine-guanine phosphoribosyl transferase.

Inhibition of Enzymes: It inhibits enzymes involved in purine metabolism, leading to the disruption of DNA and RNA synthesis.

Gene Expression Regulation: Thioinosine affects the expression of genes related to adipocyte differentiation and immune response.

相似化合物的比较

Thioinosine is compared with other thiopurine compounds such as:

Azathioprine: A prodrug that is metabolized to thioinosine monophosphate and used as an immunosuppressant.

6-Mercaptopurine: Another thiopurine analog used in the treatment of leukemia and inflammatory bowel disease.

6-Thioguanine: Similar to thioinosine, it is used in the treatment of leukemia and has similar mechanisms of action.

Uniqueness: Thioinosine is unique due to its specific molecular structure and its ability to inhibit adipocyte differentiation through the regulation of gene expression . Its role as an intermediate metabolite of azathioprine also distinguishes it from other thiopurine compounds .

生物活性

6-Mercaptopurine riboside (6-MP riboside) is a purine analogue that has garnered attention for its biological activity, particularly in the context of cancer treatment and pharmacogenetics. This article delves into the mechanisms of action, pharmacokinetics, and therapeutic implications of 6-MP riboside, supported by data tables and recent research findings.

6-MP riboside functions primarily as an antimetabolite, inhibiting nucleotide synthesis and subsequently affecting DNA and RNA synthesis. Upon administration, it is metabolized intracellularly to active metabolites that interfere with nucleic acid metabolism. The primary metabolic pathway involves conversion to thioinosinic acid by hypoxanthine-guanine phosphoribosyltransferase, followed by further metabolism to thioguanine nucleotides (TGNs), which are incorporated into RNA and DNA, leading to cytotoxic effects in rapidly dividing cells .

Pharmacokinetics

The absorption and metabolism of 6-MP riboside have been extensively studied. A notable study indicated that 6-MP riboside is absorbed effectively in the intestine, where it can serve as a substrate for cellular uptake . The pharmacokinetic profile of 6-MP riboside shows considerable variability among individuals, influenced by genetic factors such as thiopurine methyltransferase (TPMT) polymorphisms .

Table 1: Key Pharmacokinetic Parameters of 6-MP Riboside

Clinical Applications

6-MP riboside has been primarily utilized in the treatment of acute lymphoblastic leukemia (ALL) and other malignancies. A population pharmacokinetic study demonstrated that incorporating TPMT genotype into dosing regimens could significantly improve therapeutic outcomes by minimizing toxicity and enhancing efficacy .

Case Study: Efficacy in Pediatric ALL

In a study involving pediatric patients with ALL, individualized dosing based on TPMT genotype resulted in improved management of drug levels and reduced adverse effects. Patients receiving tailored doses showed a higher incidence of therapeutic metabolite concentrations compared to those on standard dosing regimens .

Recent Research Findings

Recent clinical trials have explored the effectiveness of 6-MP riboside in combination therapies for various cancers. For instance, a phase II trial investigated the use of 6-MP alongside methotrexate in patients with BRCA1/2 mutations, revealing promising results in specific subsets of patients despite overall low activity .

Table 2: Clinical Trial Outcomes for 6-MP Riboside

属性

IUPAC Name |

9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purine-6-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4O4S/c15-1-4-6(16)7(17)10(18-4)14-3-13-5-8(14)11-2-12-9(5)19/h2-4,6-7,10,15-17H,1H2,(H,11,12,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKGPJODWTZCHGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=S)C2=C(N1)N(C=N2)C3C(C(C(O3)CO)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

892-49-9, 7687-43-6, 15639-75-5, 28069-17-2, 574-25-4 | |

| Record name | 6MP-Arabinoside | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406021 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC92429 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92429 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC92428 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92428 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC84321 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84321 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Thioinosine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4911 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9-β-D-arabinofuranosyl-1,9-dihydro-6H-purine-6-thione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.790 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-thioinosine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.520 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Thioinosine exerts its cytotoxic effects primarily through its metabolism into various thiopurine nucleotides. One of the key metabolites, thioguanosine triphosphate, can be incorporated into DNA, leading to cell cycle arrest and apoptosis []. Another important metabolite, methylthioinosine monophosphate, can inhibit purine nucleotide biosynthesis, further contributing to its cytotoxic effects [].

ANone: * Molecular Formula: C10H12N4O4S* Molecular Weight: 284.29 g/mol* Spectroscopic Data: * UV-Vis: λmax ≈ 235 nm and 300 nm (dependent on pH) * NMR: Characteristic peaks for purine ring protons and ribose sugar protons.

A: Thioinosine's stability can be affected by factors like pH and temperature. Under alkaline conditions, it can undergo degradation []. Research has explored modifications like acylation to enhance stability and cellular penetration [].

ANone: Thioinosine itself is not known to exhibit catalytic properties. Its biological activity stems from its role as an antimetabolite and its intracellular conversion to active metabolites.

A: Yes, computational studies have been conducted on Thioinosine and its derivatives, particularly to investigate their potential as antiviral agents against targets like SARS-CoV-2 []. These studies often employ molecular docking simulations to assess binding affinities and explore potential interactions with target proteins.

A: Modifications to the Thioinosine structure, particularly at the 2' position of the ribose sugar and the 6 position of the purine ring, have been explored to modulate its activity and stability. For example, 2'-O-acylation has been shown to increase lipophilicity and enhance cellular uptake of Thioinosine cyclic 3',5'-phosphates []. The introduction of different substituents at the sulfur atom can influence its antiviral activity against influenza viruses [].

A: Thioinosine can be susceptible to degradation, particularly under alkaline conditions []. Strategies to improve stability often focus on derivatization, such as the synthesis of 2'-O-acyl derivatives of Thioinosine cyclic 3',5'-phosphates, which exhibit increased stability and cellular penetration [].

ANone: While specific SHE regulations for Thioinosine might vary depending on the region and intended use, general guidelines for handling hazardous substances apply. As an antimetabolite with potential cytotoxic effects, proper handling, storage, and disposal procedures are crucial.

A: Thioinosine is readily phosphorylated by adenosine kinase to its active metabolite, thioinosine monophosphate []. It is further metabolized through various pathways, including incorporation into DNA as thioguanine nucleotides and methylation to methylthioinosine nucleotides []. The balance between these metabolic pathways influences its efficacy and potential toxicity.

ANone: Thioinosine has been extensively studied in various in vitro and in vivo models:

- In vitro: Studies have explored its effects on cell survival, DNA synthesis, and nucleotide metabolism in different cancer cell lines, including leukemia [, ].

- In vivo: Research in animal models, particularly mice, has investigated its antitumor activity and immunosuppressive effects [, ].

A: Resistance to thiopurines, including Thioinosine, can arise from various mechanisms, including decreased activity of activating enzymes like hypoxanthine phosphoribosyltransferase (HPRT) and increased activity of inactivating enzymes like alkaline phosphatase [].

ANone: As an antimetabolite, Thioinosine exhibits cytotoxic effects and requires careful handling. Further research is ongoing to fully elucidate its toxicological profile, particularly potential long-term effects.

A: Research has explored strategies to enhance the delivery and targeting of Thioinosine, particularly through prodrug approaches. For example, 2'-O-acyl derivatives of Thioinosine cyclic 3',5'-phosphates have been investigated for their ability to improve cellular uptake and deliver thioinosinic acid intracellularly [].

A: Research on biomarkers for thiopurine drugs, including Thioinosine, has focused on measuring metabolite levels, particularly thioguanine nucleotides (6-TGN) and methylthioinosine nucleotides (meTIMP). These metabolites are being investigated for their potential to predict efficacy, monitor treatment response, and identify patients at risk for adverse effects [].

ANone: Commonly used analytical methods for studying Thioinosine and its metabolites include:

- High-performance liquid chromatography (HPLC): Often coupled with UV or mass spectrometry detection, HPLC is a versatile technique for separating and quantifying Thioinosine and its various metabolites in biological samples [, ].

- Spectrophotometry: UV-Vis spectrophotometry is used for quantitative analysis and studying interactions of Thioinosine with other molecules [, ].

- Radiolabeling: Radiolabeled Thioinosine, such as [35S]-thioinosine, has been used to track its metabolism and distribution in cells and tissues [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。